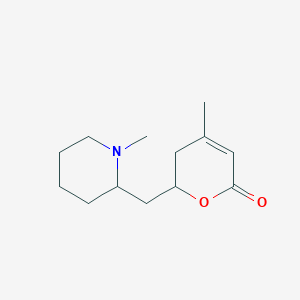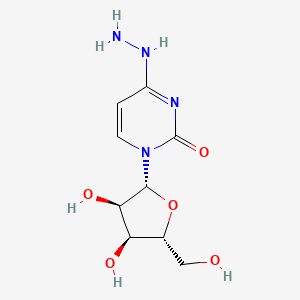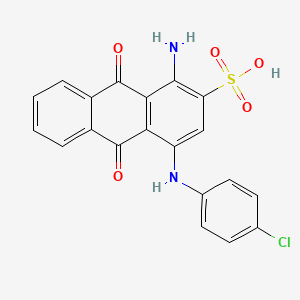
1-Amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid is an anthraquinone.
Applications De Recherche Scientifique
Synthesis and In Silico Study
- Synthesis of Anthraquinone Derivatives : A study details the synthesis of anthraquinone derivatives, including those with primary amino groups. These compounds were analyzed for their drug likeness and potential biological activity, using tools like DIGEP-Pred and STRING for protein interaction simulations (Shupeniuk et al., 2021).
Reactivity Studies
- Reactivity with Nucleophilic Reagents : Research explores the reactivity of similar anthraquinone derivatives towards various nucleophiles, demonstrating diverse chemical behavior and potential for further functionalization (Adam & Winkler, 1983).
Novel Synthesis Methods
- Innovative Synthesis Approaches : A novel synthesis method for related polysulfonated compounds was developed, expanding the range of possible derivatives and applications (Torre et al., 1995).
Biological Activity and Drug Development
- Antagonists of Platelet P2Y12 Receptors : Anthraquinone derivatives have been synthesized as competitive antagonists for P2Y12 receptors, suggesting potential applications in antithrombotic drug development (Baqi et al., 2009).
Material Science Applications
- Nanoscale Metal–Organic Frameworks : The compound has been used in synthesizing fluorescent nanoscale salts/MOFs, indicating applications in material science, particularly in live-cell imaging (Singh et al., 2018).
Biotransformation Studies
- Biotransformation by Laccases : A study on the biotransformation of the anthraquinonic dye Acid Blue 62 by laccases offers insights into the environmental and biochemical processing of such compounds (Pereira et al., 2009).
Antimicrobial Properties
- Antimicrobial Activity : Nitrogen-containing anthraquinone derivatives, including those related to the compound , have shown promising results in antimicrobial studies, indicating potential in medical and pharmaceutical applications (Shupeniuk, 2022).
Electroanalytical Applications
- Adsorptive Stripping Voltammetry : The compound has been used in developing methods for the simultaneous determination of metals like bismuth and copper, highlighting its use in analytical chemistry (Gholivand & Romiani, 2006).
Other Applications
- Synthesis of Aminoanthraquinones : Studies on the synthesis of aminoanthraquinones, including related structures, contribute to a deeper understanding of their chemistry and potential applications (Morley & Furlong, 2006).
Propriétés
Nom du produit |
1-Amino-4-(4-chloroanilino)-9,10-dioxo-2-anthracenesulfonic acid |
|---|---|
Formule moléculaire |
C20H13ClN2O5S |
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C20H13ClN2O5S/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25/h1-9,23H,22H2,(H,26,27,28) |
Clé InChI |
MHSMKEQLFFWYOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



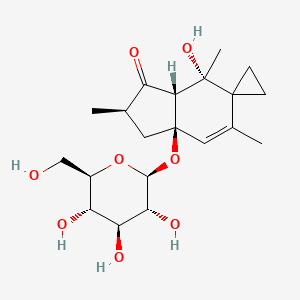
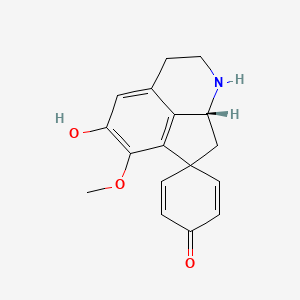
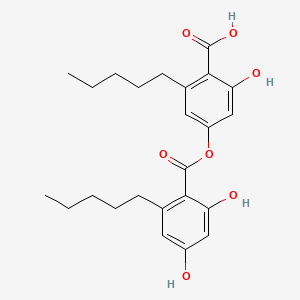
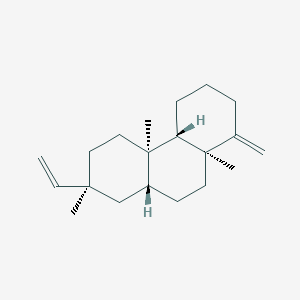

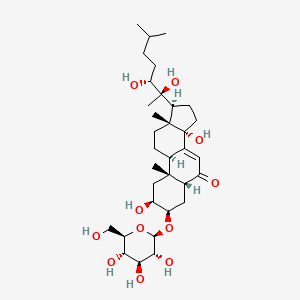
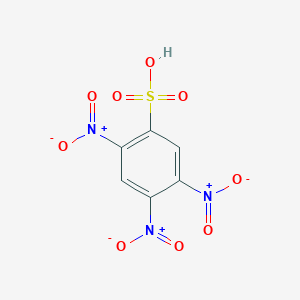
![(2S,3R,4S)-4-[(2S,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5S)-5-[(3R,5R)-5-[(2S,3R,5S,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoic acid](/img/structure/B1253000.png)
![(1R,3S,6R,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1253001.png)
![(4R,7aR,12bS)-4a-hydroxy-9-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B1253003.png)
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol](/img/structure/B1253005.png)
